8-Deoxyserratinine

Beschreibung

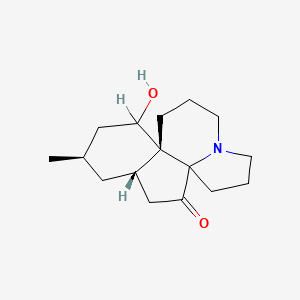

8-Deoxyserratinine is a Lycopodium alkaloid belonging to the fawcettimine class, characterized by a complex polycyclic framework with a fused 6/5/5 tricyclic core and an aza-nine-membered ring system . It was first isolated from Huperzia serrata (蛇足石杉), a plant traditionally used in Chinese medicine, alongside other bioactive alkaloids like Huperzine A, a potent acetylcholinesterase inhibitor . Its structure includes two contiguous quaternary carbon centers, a β-epoxide group, and stereochemical complexity at C8 and C15, which are critical for its biological activity and synthetic challenges . Total syntheses of this compound have been achieved via divergent strategies, leveraging common intermediates shared with related alkaloids .

Eigenschaften

CAS-Nummer |

18331-31-2 |

|---|---|

Molekularformel |

C16H25NO2 |

Molekulargewicht |

263.37 g/mol |

IUPAC-Name |

(4S,6R,9S)-8-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |

InChI |

InChI=1S/C16H25NO2/c1-11-8-12-10-14(19)16-5-3-7-17(16)6-2-4-15(12,16)13(18)9-11/h11-13,18H,2-10H2,1H3/t11-,12+,13?,15-,16?/m1/s1 |

InChI-Schlüssel |

CXCPHPDVYZHVON-PRAKJRAUSA-N |

SMILES |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

Isomerische SMILES |

C[C@@H]1C[C@H]2CC(=O)C34[C@@]2(CCCN3CCC4)C(C1)O |

Kanonische SMILES |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

Synonyme |

8-deoxyserratinine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

8-Deoxyserratinine shares structural and biosynthetic relationships with other fawcettimine-class Lycopodium alkaloids, including fawcettimine , fawcettidine , and lycojaponicumins C . Below is a detailed comparison:

Key Comparative Insights

Structural Divergence: The absence of the C8 hydroxyl group in this compound distinguishes it from fawcettimine and fawcettidine, which retain this moiety. This modification impacts hydrogen-bonding interactions and bioactivity .

Synthetic Strategies :

- A unified approach using a tricyclic intermediate (e.g., 13 or 17 ) enables divergent syntheses. For example, NaBH₄ selectively reduces an epoxide to yield this compound, whereas SmI₂ induces C4–N bond cleavage to form fawcettimine .

- The Helquist annulation and double N-alkylation are critical for constructing the cis-6/5 bicyclic core and aza-nine-membered ring in this compound, achieving enantioselectivity via Shi epoxidation .

Stereochemical Complexity :

- The C15 methyl group’s stereochemistry (R-configuration in this compound vs. S in fawcettidine) is controlled during early-stage Hajos-Parrish ketone functionalization, affecting downstream ring-closing reactions .

Biological Relevance :

- While this compound is often isolated with Huperzine A, its direct bioactivity remains less studied compared to fawcettimine, which shows mild acetylcholinesterase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.